4-(2,6-dimethyloxan-4-yl)pyridine
Description
4-(2,6-Dimethyloxan-4-yl)pyridine is a pyridine derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position of the pyridine core. The oxane ring contains methyl groups at the 2- and 6-positions, introducing steric bulk and moderate polarity due to the oxygen atom. Pyridine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-(2,6-dimethyloxan-4-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-6,9-10,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUISWSBRNRFXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethyloxan-4-yl)pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under controlled conditions. One common method includes the use of a reductive mixture of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate . The reaction is carried out under reflux conditions for 6-8 hours, and the product is isolated using standard purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyloxan-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
4-(2,6-dimethyloxan-4-yl)pyridine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a study on pyrido[3,4-d]pyrimidine derivatives showed selective cytotoxicity against various cancer cell lines, suggesting that similar modifications to this compound could yield compounds with enhanced anticancer activity .
- Diabetes Management : Compounds with similar structural motifs have been developed for managing type 2 diabetes by modulating insulin secretion and glucagon levels. This indicates a potential pathway for exploring this compound in metabolic disorder treatments.
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.
- Conductive Polymers : The integration of pyridine derivatives into conductive polymer matrices has been explored for applications in organic electronics. These materials can be used in sensors and flexible electronic devices due to their improved conductivity and stability.
Agricultural Chemistry
Pesticide Development
The application of this compound extends into agricultural chemistry, where it may serve as a precursor for developing new pesticides or herbicides.
- Herbicidal Activity : Similar pyridine-based compounds have shown herbicidal activity against various weed species. The exploration of this compound could lead to the discovery of effective agrochemicals that are less harmful to non-target species while maintaining efficacy against pests.
Case Study 1: Anticancer Agents
A series of studies have focused on synthesizing pyrido[3,4-d]pyrimidine derivatives from common intermediates similar to this compound. These studies revealed selective activities against breast and renal cancer cell lines when tested against the NCI 60 human cancer cell line panel .
Case Study 2: Diabetes Therapeutics
Research involving structurally related compounds has demonstrated their effectiveness in stimulating insulin secretion while inhibiting glucagon release. This mechanism is crucial for developing treatments for type 2 diabetes, highlighting the potential utility of this compound in this domain.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethyloxan-4-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the oxane group may form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features of 4-(2,6-dimethyloxan-4-yl)pyridine with analogs from the evidence:
Key Observations :
- The oxane substituent in the target compound introduces a six-membered oxygen-containing ring, distinct from phenyl, thienyl, or aminoethyl groups in analogs. This likely enhances solubility in polar solvents compared to purely hydrocarbon substituents (e.g., methyl or phenyl) .
- Steric hindrance from the 2,6-dimethyl groups on the oxane ring may influence reactivity, similar to substituted phenyl groups in ’s compounds .
Physicochemical Properties
The table below summarizes experimental and computational data for comparable compounds:
Key Findings :
- The target compound’s estimated molecular weight (~207 g/mol) is lower than ’s bipyridine derivatives (466–545 g/mol), suggesting reduced steric bulk .
- The oxane ring’s ether oxygen may lead to moderate hydrogen-bonding capacity, akin to amino groups in 4-(1-aminoethyl)pyridine, which showed bioactivity (ΔE = 6.08 eV) .
- High melting points in ’s compounds (268–287°C) correlate with extended π-conjugation and aryl substituents, whereas the target compound’s melting point is likely lower due to its flexible oxane ring .
Biological Activity
4-(2,6-dimethyloxan-4-yl)pyridine, with the CAS number 28534-15-8, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in drug discovery.
This compound is characterized by the presence of a pyridine ring substituted with a 2,6-dimethyloxane group. This structural feature may influence its interaction with biological targets. The compound's molecular formula is C_{12}H_{15}N, and it has a molecular weight of approximately 189.25 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : The pyridine structure can be synthesized through various methods including cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 2,6-dimethyloxane moiety is achieved through nucleophilic substitution reactions with alkyl halides or other electrophiles.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus demonstrate antibacterial and antifungal activities due to their ability to interfere with microbial cell functions .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Cytotoxicity and Antitumor Activity
Studies have shown that certain pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were evaluated for their antiproliferative effects on human cancer cell lines such as HCT15 and K562. Results indicated that these compounds exhibited significant cytotoxicity comparable to established chemotherapeutics like etoposide .
Table 2: Cytotoxicity of Pyridine Derivatives
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have explored the antithrombotic properties of related pyridine compounds. For instance, a study found that certain substituted pyridines prolonged clotting time in human plasma while exhibiting non-toxic effects on red blood cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
